5-Nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

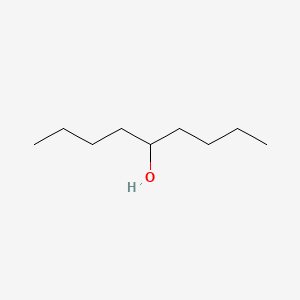

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBBRODPXVPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211368 | |

| Record name | Nonan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-93-8 | |

| Record name | 5-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nonanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MKD8SMM75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nonanol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key reactions of 5-nonanol. The information is intended to support research, development, and quality control activities involving this secondary alcohol.

Chemical Identity and Structure

This compound, a secondary alcohol, is characterized by a nine-carbon aliphatic chain with a hydroxyl group located at the fifth carbon position.[1] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and reactivity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | nonan-5-ol[1] |

| Synonyms | Dibutylcarbinol, Nonanol-(5)[2][3] |

| CAS Number | 623-93-8[2] |

| Chemical Formula | C₉H₂₀O[2][3] |

| Molecular Weight | 144.25 g/mol [4][5] |

| SMILES String | CCCCC(O)CCCC[4] |

| InChI Key | FCBBRODPXVPZAH-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and in the design of synthetic and analytical procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 195 °C (at 760 mmHg) | [7] |

| Melting Point | 5 °C | [2] |

| Density | 0.821 g/mL at 20 °C | [4][7] |

| Refractive Index | 1.429 (at 20 °C) | [4] |

| Solubility in Water | 461 mg/L at 15 °C | |

| Flash Point | 77 °C (closed cup) | [4] |

Synthesis of this compound

This compound is commonly synthesized in the laboratory via a Grignard reaction. This method involves the reaction of an n-butylmagnesium halide with ethyl formate (B1220265).

Grignard Synthesis Pathway

The synthesis proceeds by the nucleophilic addition of two equivalents of the Grignard reagent to the carbonyl carbon of the formate ester.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of di-n-butylcarbinol.[8]

Materials:

-

Magnesium turnings

-

1-Bromobutane (B133212) (n-butyl bromide)

-

Ethyl formate (pure)

-

Anhydrous diethyl ether

-

Concentrated sulfuric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate (B86663)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser (protected by a calcium chloride tube), place magnesium turnings and a small crystal of iodine.

-

Add a portion of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 1-bromobutane solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with Ethyl Formate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of pure ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethyl formate solution dropwise to the stirred Grignard reagent at a rate that maintains gentle reflux.

-

After the addition is complete, remove the ice bath and stir the mixture for an additional 10 minutes.

-

-

Work-up and Purification:

-

Slowly add water to the reaction mixture with vigorous stirring to decompose the excess Grignard reagent and the magnesium alkoxide complex.

-

Add a cold, dilute solution of sulfuric acid to dissolve the precipitated magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Wash the ethereal layer with water, followed by a sodium bicarbonate solution, and finally with water again.

-

Dry the ethereal solution over anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Filter the drying agent and remove the ether by distillation.

-

Distill the crude this compound under reduced pressure.

-

Key Chemical Reactions

As a secondary alcohol, this compound undergoes typical reactions such as oxidation, dehydration, and esterification.

Oxidation to 5-Nonanone

This compound can be oxidized to the corresponding ketone, 5-nonanone, using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).[6]

Caption: Oxidation of this compound to 5-Nonanone.

Dehydration to Nonenes

Acid-catalyzed dehydration of this compound yields a mixture of nonene isomers, primarily 4-nonene, through an E1 elimination mechanism.[9]

Caption: Dehydration of this compound.

Fischer Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is known as Fischer esterification.

Experimental Protocol: Fischer Esterification

This is a general procedure for the esterification of an alcohol.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, combine this compound and the carboxylic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for a specified time to drive the reaction towards the ester product. A Dean-Stark apparatus can be used to remove the water formed during the reaction and shift the equilibrium.

-

After cooling, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation.

Experimental Determination of Properties

Experimental Workflow: Determination of Physical Properties

Caption: Workflow for determining the boiling point and density of this compound.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

Materials:

-

This compound

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Rubber band

-

Bunsen burner or heating mantle

Procedure:

-

Attach a small test tube containing a small amount of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the test tube.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][10]

Experimental Protocol: Density Determination (Pycnometer Method)

Materials:

-

This compound

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

Thermostat bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in a thermostat bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).

-

Calculate the volume of the pycnometer using the mass of the reference liquid and its known density.

-

Calculate the density of this compound using the mass of the sample (m₂ - m₁) and the determined volume of the pycnometer.[7][11]

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. fpharm.uniba.sk [fpharm.uniba.sk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chymist.com [chymist.com]

- 6. quora.com [quora.com]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

Core Physical Properties of 5-Nonanol

An In-depth Technical Guide to the Physical Properties of 5-Nonanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision, incorporating detailed experimental methodologies and a visual summary of the key data.

This compound, also known as dibutyl carbinol, is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2] Its physical characteristics are fundamental to its application in various chemical syntheses and industrial processes. A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₂₀O | - | - |

| Molecular Weight | 144.25 | g/mol | - |

| Boiling Point | 193 - 196 | °C | at 760 mmHg |

| Melting Point | 5 | °C | - |

| Density | 0.821 - 0.826 | g/mL | at 20 °C |

| Refractive Index | 1.429 | - | at 20 °C |

| Solubility in Water | 461 | mg/L | at 15 °C |

| Vapor Pressure | 0.065 | mmHg | at 15 °C |

| Flash Point | 77 - 96 | °C | closed cup |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for the determination of the principal physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common laboratory method for determining the boiling point of a small sample is the capillary tube method.[4][5]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or a MelTemp apparatus)

-

Clamps and stand

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is then heated in an oil bath.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the tube drops.[5]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like this compound, density can be determined using a graduated cylinder and an electronic balance.[7][8]

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9] The following procedure can be used to determine the solubility of an organic liquid in water.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Balance

-

Spatula

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

A specific volume of the solvent (e.g., 10 mL of distilled water) is measured and placed into a test tube.[9]

-

The temperature of the solvent is measured and maintained using a water bath if necessary.[10]

-

A small, pre-weighed amount of the solute (this compound) is added to the test tube.[9]

-

The test tube is stoppered and shaken vigorously to facilitate dissolution.[9]

-

This process is repeated, adding small increments of the solute, until a saturated solution is formed (i.e., no more solute will dissolve, and a separate phase is observed).

-

The total mass of the solute added is determined.

-

The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Visual Summary of Physical Properties

The following diagram provides a logical overview of the key physical properties of this compound.

Caption: A diagram illustrating the core physical properties of this compound.

References

- 1. This compound | 623-93-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound [webbook.nist.gov]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. youtube.com [youtube.com]

- 5. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 5-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Nonanol, a secondary alcohol with significance in various scientific and industrial fields.

Chemical Identity and Physical Properties

This compound, systematically named nonan-5-ol under IUPAC nomenclature, is a nine-carbon secondary alcohol. Its structure consists of a nonane (B91170) backbone with a hydroxyl group (-OH) located on the fifth carbon atom.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | nonan-5-ol | [1] |

| Synonyms | Dibutylcarbinol, 5-Nonyl Alcohol | [2] |

| CAS Number | 623-93-8 | [2] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, fruity | [3] |

| Boiling Point | 195 °C | [4] |

| Melting Point | 5 °C | [1] |

| Density | 0.821 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.429 | [4] |

| Flash Point | 77 °C (closed cup) | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Predicted chemical shifts (CDCl₃, ppm): δ ~3.6 (m, 1H, CH-OH), ~1.4-1.2 (m, 12H, 6xCH₂), ~0.9 (t, 6H, 2xCH₃) |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, ppm): δ ~72 (CH-OH), ~38 (C4, C6), ~28 (C3, C7), ~23 (C2, C8), ~14 (C1, C9) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 144. Key fragments from α-cleavage (loss of butyl radical) at m/z 87 and dehydration (loss of H₂O) at m/z 126. |

| Infrared (IR) Spectroscopy | Broad O-H stretch around 3350 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a characteristic C-O stretch for a secondary alcohol around 1100 cm⁻¹.[4] |

Synthesis of this compound

This compound can be synthesized through various methods, with the Grignard reaction being a prominent and versatile approach.

Grignard Synthesis from an Ester

A common laboratory-scale synthesis involves the reaction of a formate (B1220265) ester with a butyl Grignard reagent.

-

Preparation of Butylmagnesium Halide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small amount of an n-butyl halide (e.g., n-butyl bromide) is added to initiate the reaction, which can be facilitated by the addition of a small iodine crystal. Once initiated, the remaining n-butyl halide, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

-

Reaction with Formate Ester: The Grignard reagent solution is cooled in an ice bath. A solution of a formate ester (e.g., ethyl formate) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an hour.

-

Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Chemical Reactivity of this compound

As a secondary alcohol, this compound undergoes typical reactions of this functional group, primarily oxidation and esterification.

Oxidation to 5-Nonanone (B165733)

This compound can be oxidized to the corresponding ketone, 5-nonanone. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, known for its mild conditions and high yields.

-

A solution of this compound in dichloromethane (B109758) (CH₂Cl₂) is added to a suspension of pyridinium chlorochromate (PCC) and an inert support like Celite in CH₂Cl₂ at room temperature.[5]

-

The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 5-nonanone can be purified by column chromatography or distillation.

Esterification

This compound can react with carboxylic acids or their derivatives to form esters, which often have pleasant odors and are used in the fragrance industry. The Fischer esterification is a classic method for this conversion.

-

This compound is mixed with an excess of a carboxylic acid (e.g., acetic acid).

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.[6]

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can increase the yield.[6]

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the excess acid and unreacted carboxylic acid.

-

The organic layer is dried and the solvent is evaporated. The resulting ester is then purified by distillation.

Applications

This compound and its derivatives have applications in several areas, including the fragrance industry, as chemical intermediates, and in the study of insect chemical ecology.

-

Fragrance Industry: Due to its mild, fruity odor, this compound is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[3] Its esters also contribute to a variety of scents.

-

Chemical Intermediate: this compound serves as a versatile intermediate in organic synthesis for the production of other valuable chemicals, including ketones and esters.[7]

-

Pheromones: While this compound itself is not a widely reported pheromone, its methylated analog, 4-methyl-5-nonanol, is a known aggregation pheromone for the sugarcane weevil and the red palm weevil.[8][9] This highlights the importance of the nonanol backbone in insect chemical communication. The biosynthesis of such long-chain alcohol pheromones in insects typically involves fatty acid metabolism pathways.

-

Pharmaceutical Industry: Long-chain alcohols, including this compound, can serve as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][7] They can be used to introduce specific alkyl chains into a target molecule.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a solid foundation for understanding the chemistry and applications of this compound. For further in-depth information, the cited references should be consulted.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of 5-Nonanol from n-Butylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the secondary alcohol 5-Nonanol via the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The described methodology involves the nucleophilic addition of n-butylmagnesium chloride, a Grignard reagent, to valeraldehyde (B50692) (pentanal). This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visualizations of the chemical pathway and experimental workflow.

Core Concepts

The synthesis of this compound through this route is a classic example of a Grignard reaction. Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

In this specific synthesis, n-butylmagnesium chloride is prepared in situ from 1-chlorobutane (B31608) and magnesium metal in an anhydrous ether solvent. The subsequent reaction with valeraldehyde, followed by an acidic workup, yields the target molecule, this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 1-Chlorobutane | 1.0 equivalent | |

| Magnesium Turnings | 1.1 equivalents | |

| Valeraldehyde | 1.0 equivalent | General Protocol |

| Solvent | Anhydrous Diethyl Ether | General Protocol |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux | |

| Aldehyde Addition Temperature | 0 °C to room temperature | General Protocol |

| Reaction Time (Grignard formation) | ~1 hour | |

| Reaction Time (Aldehyde addition) | 1-2 hours | General Protocol |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₉H₂₀O | |

| Molecular Weight | 144.25 g/mol | |

| Boiling Point | 194-196 °C | |

| Estimated Yield | 60-70% | General Protocol |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, from the preparation of the Grignard reagent to the purification of the final product.

Materials and Equipment

-

Chemicals: 1-chlorobutane, magnesium turnings, iodine crystal (for activation), valeraldehyde, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate, hydrochloric acid (optional for workup).

-

Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

-

Other: Inert gas supply (nitrogen or argon), ice bath.

Part 1: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the surface of the magnesium.

-

Initiation of Reaction: Add a small portion of a solution of 1-chlorobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of the iodine fades, and the solution becomes cloudy and begins to bubble. Gentle warming may be necessary to start the reaction.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Synthesis of this compound

-

Addition of Aldehyde: Cool the freshly prepared n-butylmagnesium chloride solution to 0 °C using an ice bath. Add a solution of valeraldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the valeraldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of the valeraldehyde is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A thick, white precipitate of the magnesium alkoxide will form.

Part 3: Workup and Purification

-

Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt. This process is exothermic. Alternatively, dilute hydrochloric acid can be used for the workup.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis Pathway

The Natural Occurrence of Secondary Nonanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary nonanols, a group of nine-carbon chiral alcohols, are naturally occurring volatile organic compounds found across a diverse range of biological systems, from plants and fruits to insects and microorganisms. Their presence as semiochemicals, flavor constituents, and metabolic byproducts underscores their ecological and biochemical significance. This technical guide provides a comprehensive overview of the natural occurrence of 2-nonanol (B147358), 3-nonanol, 4-nonanol (B1584833), and 5-nonanol, detailing their sources, available quantitative data, experimental protocols for their analysis, and current understanding of their biosynthetic origins. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

Secondary nonanols are saturated nine-carbon alcohols where the hydroxyl group is not located at the terminal position. The position of the hydroxyl group gives rise to several isomers, including 2-nonanol, 3-nonanol, 4-nonanol, and this compound, each with distinct chemical and biological properties. These compounds contribute to the characteristic aroma of various fruits and plants and play crucial roles in chemical communication among insects as pheromones. Understanding their natural distribution and biosynthesis is essential for applications in flavor and fragrance industries, pest management, and potentially as chiral building blocks in pharmaceutical synthesis.

Natural Occurrence of Secondary Nonanols

Secondary nonanols have been identified in a variety of natural sources. The following sections summarize the known occurrences of the most common isomers.

2-Nonanol

2-Nonanol is a widely distributed secondary alcohol found in a range of plants and as an insect pheromone. It is known for its characteristic cucumber-like odor[1].

-

In Plants and Fruits: 2-Nonanol has been identified as a volatile component in several fruits and vegetables, including apples (Malus domestica), asparagus, and bananas[2]. Its contribution to the overall flavor profile of these foods is an area of active research. One study on 35 apple varieties identified a range of volatile compounds, including various alcohols, though specific quantification of 2-nonanol was not provided[3]. Another study on apple volatiles also did not specifically quantify 2-nonanol but detailed the presence of other alcohols and aldehydes[4][5].

-

In Insects: 2-Nonanol serves as an alarm pheromone in honeybees[6].

-

In Microorganisms: It has been reported in Francisella tularensis and Camellia sinensis[7].

3-Nonanol

3-Nonanol has been identified in the essential oils of several aromatic plants and as an insect semiochemical.

-

In Plants: This secondary alcohol is a constituent of the essential oil of Thymus zygioides[8][9]. It is also found in Achillea fragrantissima (Cypress Garbe) and Spearmint (Mentha spicata) oil[10].

-

In Insects: 3-Nonanol has been detected in the ant species Myrmica scabrinodis[10].

4-Nonanol

The natural occurrence of 4-nonanol is less documented compared to other isomers, but it is recognized as a plant and rat metabolite[11][12].

This compound

This compound and its isomers are found in essential oils and are also produced by microorganisms[13].

Quantitative Data on Secondary Nonanols

Quantitative data on the concentration of secondary nonanols in natural sources are limited and vary significantly depending on the species, cultivar, environmental conditions, and analytical methodology. The following table summarizes the available quantitative information. Researchers are encouraged to perform quantitative studies to fill the existing data gaps.

| Secondary Nonanol | Natural Source | Concentration / Relative Abundance | Reference |

| 2-Nonanol | Apple (Malus domestica) | Data not available in reviewed literature. General studies on apple volatiles have been conducted[3][5][14][15][16]. | |

| Honeybee (Alarm Pheromone) | Component of a complex mixture; specific concentration not detailed in reviewed literature[6]. | ||

| 3-Nonanol | Thymus zygioides | Not explicitly quantified in the reviewed study, which focused on major components like limonene (B3431351) and cis-linalool oxide[6][7][17]. | |

| 4-Nonanol | Plant Metabolite | General identification, but no quantitative data found in the reviewed literature[11][12]. | |

| This compound | Microbial Cultures | General identification, but no quantitative data found in the reviewed literature[13]. |

Experimental Protocols

The analysis of secondary nonanols from natural sources typically involves extraction of the volatile fraction followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Compounds from Plant and Fruit Material

a) Headspace Solid-Phase Microextraction (HS-SPME)

This technique is widely used for the analysis of volatile and semi-volatile compounds in fruits and other plant materials due to its simplicity, speed, and solvent-free nature[1][2][18][19].

-

Sample Preparation: Homogenize a known amount of the fresh sample (e.g., 5 g of fruit pulp) with a salt solution (e.g., 20% NaCl) to improve the release of volatiles.

-

Extraction: Place the homogenate in a sealed headspace vial. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with agitation.

-

Desorption: Thermally desorb the trapped analytes in the gas chromatograph (GC) injector at a high temperature (e.g., 250°C) for a few minutes.

b) Solvent Extraction

Solvent extraction is a traditional and effective method for obtaining a broader range of secondary metabolites, including less volatile compounds[7][13].

-

Sample Preparation: Grind a known amount of dried and powdered plant material.

-

Extraction: Macerate or perform Soxhlet extraction on the plant material with a suitable organic solvent (e.g., hexane (B92381), dichloromethane, or ethyl acetate) for several hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

Extraction of Volatile Compounds from Fungal Cultures

a) Liquid-Liquid Extraction

-

Culture Growth: Grow the fungal strain in a suitable liquid medium.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of an immiscible organic solvent such as ethyl acetate (B1210297) by vigorous shaking in a separatory funnel.

-

Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator[13].

b) Headspace SPME

-

Sample Preparation: Place a small aliquot of the liquid fungal culture or a piece of the fungal colony from an agar (B569324) plate into a headspace vial.

-

Extraction and Desorption: Follow the same procedure as described for plant and fruit material (Section 4.1.a)[20][21][22].

Extraction of Pheromones from Insects

-

Gland Dissection: Dissect the pheromone-producing glands from the insect under a microscope.

-

Solvent Extraction: Immerse the dissected glands in a small volume of a non-polar solvent like hexane for a short period (e.g., 30 minutes) to extract the pheromones.

-

Analysis: Directly inject an aliquot of the hexane extract into the GC-MS system[23].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) at a rate of 5-10°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Perform quantification using an internal or external standard method. For internal standard quantification, add a known amount of a suitable standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the sample before extraction[23]. For external standard quantification, create a calibration curve using serial dilutions of authentic standards of the target analytes[3].

Biosynthesis of Secondary Nonanols

The biosynthesis of secondary alcohols in nature is not as well-defined as that of many other secondary metabolites. However, evidence points towards the involvement of cytochrome P450 monooxygenases in the hydroxylation of alkanes.

Proposed Biosynthetic Pathway: Alkane Hydroxylation

The most plausible pathway for the formation of secondary nonanols is the direct oxidation of the corresponding n-nonane. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, which are ubiquitous in bacteria, fungi, plants, and insects[6][11][24][25][26][27].

The overall reaction can be summarized as:

n-Nonane + O₂ + NADPH + H⁺ → Secondary Nonanol + H₂O + NADP⁺

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate, which is capable of abstracting a hydrogen atom from an unactivated C-H bond of the alkane, followed by the rebound of the hydroxyl group to the resulting carbon radical[11][28]. The regioselectivity of the hydroxylation (i.e., at which carbon atom the hydroxyl group is introduced) is determined by the specific P450 enzyme's active site architecture[17][26]. The formation of different secondary nonanol isomers (2-, 3-, 4-, or this compound) would therefore depend on the specific P450 enzyme present in the organism.

In insects, the biosynthesis of many pheromones, including alcohols, is derived from fatty acid metabolism[23][29][30][31]. Long-chain fatty acids can be shortened and modified to produce a variety of signaling molecules. While the direct precursors to nonanols are not fully elucidated, it is likely that they are derived from longer-chain fatty acids through a series of enzymatic reactions that may include decarboxylation to form alkanes, which are then hydroxylated.

Visualizations

Experimental Workflow for Volatile Analysis

Caption: A generalized workflow for the extraction and analysis of secondary nonanols from natural sources.

Proposed Biosynthetic Pathway of Secondary Nonanols

Caption: Proposed biosynthetic pathway for secondary nonanols via cytochrome P450-catalyzed hydroxylation of n-nonane.

Conclusion and Future Perspectives

Secondary nonanols are a fascinating class of naturally occurring compounds with diverse biological roles. While their presence has been confirmed in a variety of organisms, there is a clear need for more extensive quantitative studies to understand their concentration and distribution in different natural matrices. The experimental protocols outlined in this guide provide a solid framework for such investigations. Furthermore, while the involvement of cytochrome P450 enzymes in their biosynthesis is strongly indicated, the specific enzymes and the complete metabolic pathways remain to be fully elucidated. Future research, combining metabolomics with transcriptomics and proteomics, will be crucial to unravel the genetic and enzymatic basis of secondary nonanol production. A deeper understanding of these aspects will not only advance our knowledge of chemical ecology but also open up new avenues for the biotechnological production and application of these valuable chiral molecules in various industries.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Thymus zygis Essential Oil: Phytochemical Characterization, Bioactivity Evaluation and Synergistic Effect with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Nonanol | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nonanol – Wikipedia [de.wikipedia.org]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Nonanol | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Headspace Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry Combined with Sensory Evaluation for the Analysis of Volatile Aromatic Compounds in Apricot (Prunus armeniaca L.) Germplasm Resources Cultivated in Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maxapress.com [maxapress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Hydrocarbon hydroxylation by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The biosynthetic diversity of the animal world - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nonanol: Molecular Characteristics, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 5-Nonanol, a secondary alcohol with significant applications in chemical research and as a natural extractive.[1] This document details its fundamental molecular properties, outlines a robust experimental protocol for its synthesis via Grignard reaction, and presents a standardized method for its analysis using gas chromatography-mass spectrometry (GC-MS). The information is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Molecular and Physical Properties of this compound

This compound, also known as dibutylcarbinol, is a nine-carbon secondary alcohol. Its hydroxyl group is located on the fifth carbon atom, leading to a symmetrical structure. This structure imparts specific physical and chemical properties that are summarized below.

Quantitative Data Summary

The key molecular and physical properties of this compound are presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H20O[2][3][4][5] |

| Molecular Weight | 144.25 g/mol [4][6][7] |

| CAS Registry Number | 623-93-8[2][3][7] |

| Appearance | Liquid[6] |

| Boiling Point | 195 °C[1][6] |

| Density | 0.821 g/mL at 20 °C[1][6] |

| Refractive Index | n20/D 1.429[6] |

| Flash Point | 77 °C (closed cup)[6][7] |

| Solubility | Soluble in chloroform; slightly soluble in water (0.46 mg/mL at 15°C)[1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This compound can be effectively synthesized through the Grignard reaction, a powerful method for forming carbon-carbon bonds.[1] The following protocol details the synthesis of this compound from n-butylmagnesium bromide and ethyl formate (B1220265).[3]

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

1-Bromobutane (B133212) (n-butyl bromide)

-

Ethyl formate (purified)

-

15% Aqueous potassium hydroxide (B78521)

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

-

Water

Procedure:

-

Preparation of the Grignard Reagent (n-butylmagnesium bromide):

-

All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.

-

In a round-bottom flask equipped with a dropping funnel and a condenser, place dry magnesium turnings and a small crystal of iodine in anhydrous ether.

-

Prepare a solution of 1-bromobutane in anhydrous ether and add a small amount to the magnesium. The reaction should commence, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture for an additional 15 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Formate:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Add a solution of purified ethyl formate in anhydrous ether to the dropping funnel.

-

Add the ethyl formate solution dropwise to the stirred Grignard reagent at a rate that maintains gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture for 10 minutes.

-

-

Work-up and Purification:

-

Slowly add water to the reaction mixture to quench the reaction.

-

To hydrolyze the intermediate and remove any unreacted ester, add a 15% aqueous solution of potassium hydroxide and reflux the mixture for 3 hours.

-

Perform steam distillation on the reaction mixture and collect the distillate.

-

Separate the organic layer (this compound) from the aqueous layer.

-

Dry the organic layer over anhydrous potassium carbonate or calcium sulfate.

-

Purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at 97-98 °C at 20 mmHg.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[8] The following is a general protocol for the analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8860 GC system or equivalent.

-

Mass Spectrometer: Mass selective detector.

-

Column: DB-FATWAX Ultra Inert column or similar polar capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 230 °C.

-

Hold at 230 °C for 5 minutes.

-

-

Detector Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or isooctane.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Add an internal standard (e.g., nonane) to each calibration standard and sample for improved quantitation.

-

-

Sample Preparation:

-

Dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a known standard.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards versus their concentrations.

-

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound (C9H20O).

Synthesis Pathway of this compound via Grignard Reaction

The diagram below outlines the key steps in the synthesis of this compound using a Grignard reagent.

Caption: Grignard synthesis of this compound.

Experimental Workflow for GC-MS Analysis

The logical flow of the Gas Chromatography-Mass Spectrometry analysis for this compound is depicted in the following workflow diagram.

Caption: GC-MS analysis workflow for this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. This compound | 623-93-8 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 5. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 6. This compound(623-93-8) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 5-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5-nonanol, a nine-carbon secondary aliphatic alcohol. Understanding its solubility in both aqueous and organic media is critical for its application as a chemical intermediate, in fragrance synthesis, and potentially as an excipient or solvent in pharmaceutical formulations.

Physicochemical Properties of this compound

This compound, also known as dibutylcarbinol, is a colorless liquid. Its structure consists of a nine-carbon chain with a hydroxyl (-OH) group on the fifth carbon. This structure imparts a significant hydrophobic character due to the long alkyl chain, while the hydroxyl group provides a localized site for polarity and hydrogen bonding.[1]

| Property | Value | Source |

| CAS Number | 623-93-8 | [2][3] |

| Molecular Formula | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | [2][3] |

| Boiling Point | 195 °C (at 760 mm Hg) | [5] |

| Melting Point | 5 °C | [6] |

| Density | 0.821 g/mL at 20 °C | [2][7] |

| logP (Octanol/Water) | 3.230 (estimated) | [5] |

Solubility Data

The solubility of this compound is dictated by the balance between its polar hydroxyl group and its large, nonpolar alkyl chain.[1] This dual nature results in limited solubility in water and good solubility in many organic solvents.

Aqueous Solubility

This compound is sparingly soluble in water.[8] The long hydrophobic chain disrupts the hydrogen-bonding network of water more than it can form new favorable interactions via its single hydroxyl group.

| Solvent | Temperature | Solubility | Source |

| Water | 15 °C | 0.46 mg/mL (460 mg/L) | [2][5][9] |

| Water | 25 °C | 459.7 mg/L (estimated) | [5] |

Solubility in Organic Solvents

This compound is readily soluble in many common organic solvents, particularly those with lower polarity.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2][9][10] |

| Ethanol | Soluble | [8] |

| Ether | Soluble | [8] |

| Hexane (B92381) | Miscible/Soluble | [11][12] |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reproducible solubility data. The OECD (Organisation for Economic Co-operation and Development) provides guidelines that are widely accepted for regulatory and research purposes.

Method 1: OECD 105 - Flask Method

The flask (or "shake-flask") method is suitable for substances with a water solubility greater than 10⁻² g/L.[13][14][15] It is the most common method for determining the water solubility of compounds like this compound.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a flask containing purified water (e.g., deionized or distilled). The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant temperature bath, typically maintained at 20 ± 0.5 °C.[14][15] Agitate the mixture using a shaker or magnetic stirrer.

-

Phase Separation: After an adequate equilibration period (e.g., 24-48 hours, determined by preliminary tests), stop the agitation and allow the mixture to stand at the same constant temperature to let the excess undissolved this compound separate from the aqueous phase. This may involve the formation of a distinct layer or droplets.

-

Sampling: Carefully extract a sample from the clear aqueous phase, ensuring no undissolved substance is included. Centrifugation or filtration may be required to remove dispersed micro-droplets.

-

Analysis: Determine the concentration of this compound in the sampled aqueous solution using a validated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or mass spectrometry.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Logical Relationships in Solubility

The solubility of an alcohol like this compound is governed by intermolecular forces. The diagram below illustrates the competing interactions when this compound is introduced to a biphasic system of a nonpolar organic solvent and water.

Interpretation of Interactions:

-

In Water: The polar -OH group of this compound can form hydrogen bonds with water molecules. However, the large, nonpolar C₉H₁₉ tail disrupts water's strong internal hydrogen-bonding network, leading to an entropically unfavorable state known as the hydrophobic effect. This limits its overall aqueous solubility.

-

In Organic Solvents: The nonpolar tail of this compound interacts favorably with nonpolar organic solvents (like hexane or chloroform) through van der Waals dispersion forces. These interactions are energetically favorable, leading to high solubility.

References

- 1. This compound | 623-93-8 | Benchchem [benchchem.com]

- 2. This compound | 623-93-8 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 623-93-8 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | CAS#:623-93-8 | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS#: 623-93-8 [m.chemicalbook.com]

- 10. This compound - CAS-Number 623-93-8 - Order from Chemodex [chemodex.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. filab.fr [filab.fr]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

The Genesis of a Cornerstone of Organic Chemistry: A Technical Guide to the Discovery and History of Aliphatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic alcohols, organic compounds characterized by a hydroxyl (-OH) group bonded to a saturated carbon atom, are fundamental to modern chemistry and pharmacology. Their journey from fermented beverages in antiquity to key intermediates in complex pharmaceutical synthesis is a rich history of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the discovery and historical development of aliphatic alcohols, detailing key milestones, experimental methodologies, and the evolution of their synthesis.

From Ancient Fermentation to the Dawn of Distillation

The history of aliphatic alcohols begins with ethanol (B145695), the intoxicating component of alcoholic beverages. Ancient civilizations across the globe independently developed fermentation, a process where yeasts convert sugars from fruits, grains, and honey into ethanol.[1][2] While the production of beer and wine was widespread, the isolation of purer forms of alcohol remained elusive for millennia.

The advent of distillation, with early evidence dating back to the 1st century AD, marked a significant turning point.[1] Arabic alchemists in the 8th century, such as Abu Musa Jabir ibn Hayyan, designed the alembic pot still, which allowed for the effective distillation of alcohol from fermented mixtures.[3] This "spirit of wine," a more concentrated form of ethanol, was initially valued for its medicinal properties and as a solvent.[2][4]

The Isolation and Characterization of the First Alcohols

While ethanol was known in its less pure forms for centuries, the scientific understanding of alcohols as a distinct class of chemical compounds began to take shape much later.

Methanol (B129727) (Wood Alcohol)

In 1661, Robert Boyle first isolated pure methanol by the destructive distillation of boxwood, which he termed "pyroxylic spirit."[5] However, it was not until 1834 that French chemists Jean-Baptiste Dumas and Eugene Peligot determined its elemental composition and introduced the term "methylene" to organic chemistry.[5]

Pure Ethanol

The isolation of pure ethanol was achieved in 1796 by Johann Tobias Lowitz, who used fractional distillation and anhydrous alkali to remove the final traces of water.[6] The determination of ethanol's chemical and structural formula was later accomplished, with Archibald Scott Couper publishing one of the first structural formulas.[6]

The Dawn of Synthetic Aliphatic Alcohols

The 19th century witnessed the transition from isolation from natural sources to intentional chemical synthesis, a pivotal moment that greatly expanded the family of known alcohols.

Propanol (B110389), Butanol, and Amyl Alcohols

-

1-Propanol : Discovered in 1853 by Gustave Chancel through the fractional distillation of fusel oil, a byproduct of ethanol fermentation.[7]

-

Butanol : The biological production of butanol via fermentation was first observed by Louis Pasteur in 1861. Industrial-scale production using Clostridium acetobutylicum, known as the ABE (acetone-butanol-ethanol) process, was developed by Chaim Weizmann during World War I.[8][9] Chemical synthesis from petrochemicals became the dominant method after the 1950s.[10]

-

Amyl Alcohols (C5 Alcohols) : Initially sourced from fusel oil before the 1920s, industrial synthesis later took precedence.[11] One early industrial method, introduced in 1926, involved the chlorination of pentane (B18724) followed by hydrolysis.[11]

Key Historical Experiments and Synthetic Protocols

The development of new synthetic methods in the 19th and early 20th centuries was crucial for the advancement of alcohol chemistry.

Experimental Protocol 1: Williamson Ether Synthesis (circa 1850)

Alexander Williamson's work on etherification, published in 1850, not only clarified the structure of ethers but also provided a general method for their synthesis starting from an alcohol. This reaction proceeds via an SN2 mechanism.[12][13][14]

Objective: To synthesize diethyl ether from ethanol.

Original Methodology (Reconstructed from Williamson's description):

-

Preparation of Sodium Ethoxide: In a suitable flask, metallic sodium is carefully added to an excess of absolute ethanol. The reaction is exothermic and produces hydrogen gas, which must be safely vented. The reaction is complete when the sodium has fully dissolved, forming a solution of sodium ethoxide in ethanol.

-

Reaction with an Alkyl Halide: To the solution of sodium ethoxide, ethyl iodide (or ethyl chloride) is added.

-

Reaction Conditions: The mixture is heated under reflux for a period of time (e.g., 1-8 hours at 50-100 °C, as is typical in modern adaptations).[13]

-

Workup and Isolation: After cooling, water is added to the reaction mixture to dissolve the sodium iodide byproduct. The diethyl ether, being immiscible with water, forms a separate layer. The ether layer is separated, washed, dried with a desiccating agent (like anhydrous calcium chloride), and then purified by distillation.

Experimental Protocol 2: Grignard Synthesis of Alcohols (circa 1900)

Victor Grignard's discovery in 1900 of organomagnesium halides (Grignard reagents) revolutionized organic synthesis, providing a powerful method for forming carbon-carbon bonds and synthesizing alcohols.[15][16]

Objective: To synthesize a tertiary alcohol, 2-phenyl-2-propanol (B165765), from a ketone (acetone) and a Grignard reagent (phenylmagnesium bromide).

Original Methodology (Reconstructed from Grignard's 1901 thesis):

-

Preparation of the Grignard Reagent: In a flask equipped with a reflux condenser and protected from atmospheric moisture (e.g., with calcium chloride tubes), magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is then added dropwise. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine, and proceeds to form a solution of phenylmagnesium bromide.

-

Reaction with a Carbonyl Compound: The solution of the Grignard reagent is cooled, and a solution of acetone (B3395972) in anhydrous ether is added dropwise with stirring. A vigorous reaction occurs, forming a solid magnesium alkoxide complex.

-

Hydrolysis (Workup): The reaction mixture is then carefully poured onto a mixture of crushed ice and a dilute acid (e.g., sulfuric acid or ammonium (B1175870) chloride solution) to hydrolyze the magnesium complex.

-

Isolation and Purification: The resulting mixture separates into an aqueous layer and an ether layer containing the alcohol product. The ether layer is separated, washed (e.g., with sodium bicarbonate solution and then water), dried over an anhydrous salt (e.g., anhydrous sodium sulfate), and the ether is removed by distillation. The resulting crude 2-phenyl-2-propanol is then purified by distillation or recrystallization.

The Rise of Industrial Synthesis

The 20th century saw the development of large-scale industrial processes for producing aliphatic alcohols, driven by the burgeoning chemical industry and the availability of petrochemical feedstocks.

-

Fischer-Tropsch Synthesis: Developed in the 1920s by Franz Fischer and Hans Tropsch, this process converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, with alcohols often being significant byproducts.[17]

-

Oxo Process (Hydroformylation): This process, also developed in the mid-20th century, involves the reaction of an alkene with carbon monoxide and hydrogen to form an aldehyde, which is then hydrogenated to produce an alcohol. This is a major industrial route for the production of propanol and butanol.[7]

-

Hydration of Alkenes: The direct catalytic hydration of alkenes, such as the conversion of ethylene (B1197577) to ethanol, became an important industrial process for producing lower alcohols.

Data Presentation: Physical Properties of Primary Aliphatic Alcohols

The following table summarizes key physical properties of a homologous series of primary aliphatic alcohols. The increasing chain length leads to higher melting and boiling points due to increased van der Waals forces. Solubility in water decreases as the nonpolar alkyl chain becomes more dominant.[18][19][20]

| IUPAC Name | Common Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water ( g/100g at 20°C) |

| Methanol | Methyl Alcohol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 | Miscible |

| Ethanol | Ethyl Alcohol | C₂H₅OH | 46.07 | -114.1 | 78.3 | 0.789 | Miscible |

| 1-Propanol | n-Propyl Alcohol | C₃H₇OH | 60.10 | -126.2 | 97.2 | 0.804 | Miscible |

| 1-Butanol | n-Butyl Alcohol | C₄H₉OH | 74.12 | -89.8 | 117.7 | 0.810 | 7.3 |

| 1-Pentanol | Amyl Alcohol | C₅H₁₁OH | 88.15 | -78.2 | 138.0 | 0.814 | 2.2 |

| 1-Hexanol | Hexyl Alcohol | C₆H₁₃OH | 102.17 | -44.6 | 157.5 | 0.814 | 0.59 |

| 1-Heptanol | Heptyl Alcohol | C₇H₁₅OH | 116.20 | -34.0 | 176.0 | 0.822 | 0.2 |

| 1-Octanol | Octyl Alcohol | C₈H₁₇OH | 130.23 | -15.1 | 195.0 | 0.824 | 0.05 |

| 1-Nonanol | Nonyl Alcohol | C₉H₁₉OH | 144.25 | -5.0 | 213.5 | 0.827 | 0.01 |

| 1-Decanol | Decyl Alcohol | C₁₀H₂₁OH | 158.28 | 7.0 | 229.0 | 0.829 | Insoluble |

| 1-Undecanol | Undecyl Alcohol | C₁₁H₂₃OH | 172.31 | 19.0 | 243.0 | 0.830 | Insoluble |

| 1-Dodecanol | Lauryl Alcohol | C₁₂H₂₅OH | 186.34 | 24.0 | 259.0 | 0.831 | Insoluble |

Conclusion

The history of aliphatic alcohols is a microcosm of the history of chemistry itself, tracing a path from natural observation and craft-based techniques to rigorous scientific investigation and large-scale industrial synthesis. From the simple fermented beverages of early human history to the complex, multi-step syntheses that underpin modern drug development, alcohols have remained central to both chemical theory and practice. Understanding this historical and technical evolution provides a crucial context for today's researchers and scientists as they continue to build upon this foundational knowledge.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]

- 6. 1-Undecanol + 1-Dodecanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dodecanol [chemeurope.com]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. Undecanol - Wikipedia [en.wikipedia.org]

- 11. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 12. Williamson [web.lemoyne.edu]

- 13. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]